N'-tert-Butyl-N-methyl-N-nitrosothiourea
Description
Properties
CAS No. |
95598-14-4 |
|---|---|
Molecular Formula |
C6H13N3OS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
3-tert-butyl-1-methyl-1-nitrosothiourea |
InChI |
InChI=1S/C6H13N3OS/c1-6(2,3)7-5(11)9(4)8-10/h1-4H3,(H,7,11) |
InChI Key |
YEICVZGNZFRUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=S)N(C)N=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences :
- Backbone : Urea (N-C(O)-N) vs. thiourea (N-C(S)-N) in the target compound.
- Substituents : N-butyl and nitroso groups vs. N'-tert-butyl, N-methyl, and nitroso groups.
Key Data : - Molecular formula: C₅H₁₁N₃O₂.
- Synonyms include "Butylnitrosourea" and "N-Nitroso-N-n-butylurea" . Reactivity: Urea-based nitroso compounds are typically less reactive in alkylation reactions compared to thiourea derivatives due to the weaker nucleophilicity of oxygen vs. sulfur.
N-T-Butyl-N'-Isopropylthiourea (CAS: 52599-24-3)
Structural Differences :
- Functional Groups : Thiourea backbone but lacks the nitroso group.
- Substituents : N-tert-butyl and N'-isopropyl groups vs. N-methyl and nitroso in the target compound.
Key Data : - Molecular formula: C₈H₁₈N₂S.
- Melting point: 150–152°C; Boiling point: 215.3±23.0°C (predicted).
- Density: 0.949±0.06 g/cm³ . Applications: Thioureas without nitroso groups are often used as ligands or intermediates in organic synthesis.
N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea (CAS: 107819-90-9)
Structural Differences :
- Protection Groups : Incorporates Boc (tert-butoxycarbonyl) groups on both nitrogen atoms and a methyl thioester.
- Functionalization : Isothiourea (S-C(N)-N) vs. thiourea (N-C(S)-N).
Key Data : - Purity: ≥98.0% (HPLC).
- Synonyms include "Methyl N,N'-Di-Boc-carbamimidothioate" . Reactivity: Boc protection increases steric hindrance, reducing reactivity compared to unmodified nitroso thioureas.
Comparative Data Table
Key Research Findings
- Reactivity Trends : Thiourea derivatives with nitroso groups (e.g., the target compound) are expected to exhibit stronger alkylating activity than urea analogs (e.g., N-Butyl-N-nitrosourea) due to sulfur’s nucleophilicity .
- Synthetic Relevance : Methods for tert-butyl-protected thioureas (e.g., tert.-Butylisothiocyanato-(2-benzyl)-acetate synthesis in ) suggest plausible routes for synthesizing the target compound, though nitroso group introduction would require additional steps .
Q & A
Q. Does co-exposure with antioxidants (e.g., BHA/BHT) alter its stability or toxicity?
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